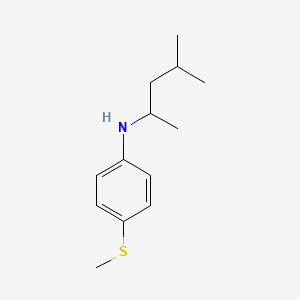

N-(4-Methylpentan-2-YL)-4-(methylsulfanyl)aniline

Description

N-(4-Methylpentan-2-YL)-4-(methylsulfanyl)aniline is a substituted aniline derivative featuring a methylsulfanyl (-SMe) group at the para position of the benzene ring and a branched 4-methylpentan-2-yl alkyl chain attached to the amino group. This structure confers unique physicochemical properties:

- Molecular Formula: Likely $ \text{C}{13}\text{H}{21}\text{NS} $ (inferred from substituents).

- Key Substituents: 4-(Methylsulfanyl): A sulfur-containing group that enhances lipophilicity and may influence electronic properties via weak electron donation.

The methylsulfanyl group may be introduced via thiol- or sulfide-based reagents.

Properties

Molecular Formula |

C13H21NS |

|---|---|

Molecular Weight |

223.38 g/mol |

IUPAC Name |

N-(4-methylpentan-2-yl)-4-methylsulfanylaniline |

InChI |

InChI=1S/C13H21NS/c1-10(2)9-11(3)14-12-5-7-13(15-4)8-6-12/h5-8,10-11,14H,9H2,1-4H3 |

InChI Key |

ZNWSNMLFMBDUMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)NC1=CC=C(C=C1)SC |

Origin of Product |

United States |

Biological Activity

N-(4-Methylpentan-2-YL)-4-(methylsulfanyl)aniline is an organic compound with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula is C13H21N1S1, indicating the presence of carbon, hydrogen, nitrogen, and sulfur. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a 4-methylpentan-2-yl group and a methylsulfanyl substituent attached to an aniline backbone. These structural elements contribute to its reactivity and interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C13H21N1S1 |

| Molecular Weight | 223.38 g/mol |

| Functional Groups | Aniline, Methylsulfanyl |

Research indicates that this compound may interact with specific enzymes and receptors in biological systems. The methylsulfanyl group can engage in hydrogen bonding and hydrophobic interactions, while the aniline moiety allows for π-π stacking interactions with aromatic residues in target proteins. This dual interaction capability suggests that the compound could act as either an inhibitor or activator , depending on the biological context.

Biological Activity

Preliminary studies have shown that this compound exhibits various biological activities:

- Enzyme Interaction : It has been investigated for its ability to modulate enzyme activity, which could lead to therapeutic benefits in conditions where enzyme inhibition or activation is desired.

- Receptor Binding : The compound's structural characteristics may enhance its binding affinity to specific receptors, influencing signaling pathways relevant to disease states.

Comparative Studies

To better understand the unique attributes of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline | Additional methyl groups | Increased steric hindrance affecting reactivity |

| 4-methyl-N-(tert-butyl)aniline | tert-butyl group instead of 4-methylpentan-2-yl | Different reactivity profile and industrial applications |

| 4-methoxy-N-(4-methylpentan-2-yl)aniline | Methoxy group instead of methylsulfanyl | Potentially different biological activity |

These comparisons highlight how variations in substituents can significantly influence a compound's reactivity and biological effects.

Case Studies and Research Findings

- Therapeutic Potential : Ongoing research is exploring the therapeutic applications of this compound in treating various diseases by targeting specific enzymes or receptors.

- Synthesis and Applications : The synthesis of this compound typically involves straightforward methods that allow for modifications to optimize yields for pharmaceutical applications. Its role as a building block in organic synthesis is also noteworthy, particularly in the preparation of more complex molecules .

- Biological Assays : Interaction studies are crucial for elucidating the compound's mechanism of action. These studies help determine how structural modifications can enhance or diminish its biological activity .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. This includes:

- Detailed pharmacological studies to assess efficacy and safety.

- Exploration of structure-activity relationships (SAR) to optimize binding affinity and selectivity.

- Investigating potential applications in drug development for various therapeutic areas.

Scientific Research Applications

Scientific Research Applications of N-(4-Methylpentan-2-YL)-4-(methylsulfanyl)aniline

This compound is an organic compound with a unique structure featuring a 4-methylpentan-2-yl group and a methylsulfanyl substituent attached to an aniline backbone. It has the molecular formula C13H21N1S1. This compound is recognized for its potential utility in organic synthesis and medicinal chemistry because of its chemical properties and reactivity.

Organic Synthesis

- This compound serves as a building block for synthesizing more complex organic molecules, particularly in pharmaceutical development.

- It can participate in reactions typical of amines, including acylation, alkylation, and coupling reactions, which are vital for creating more complex organic molecules and can be tailored for specific applications in pharmaceuticals or agrochemicals.

Medicinal Chemistry

- The biological activity of this compound is under investigation for its potential therapeutic applications. Preliminary studies suggest that it may interact with specific molecular targets, such as enzymes or receptors, potentially acting as an inhibitor or activator. This modulation of biological activity could lead to various pharmacological effects, although detailed mechanisms remain to be elucidated through further research.

- Researchers are exploring how this compound influences enzyme activity and receptor interactions, which could inform its therapeutic potential. Its structural features may influence its binding affinity and specificity towards biological targets, making it a candidate for further exploration in drug development.

Interaction Studies

- Interaction studies involving this compound focus on its ability to bind with various biological targets. These studies help in understanding its mechanism of action and potential effects on biological systems.

Comparison with Similar Compounds

- This compound can be compared with several similar compounds that share structural features but differ in specific substituents or functional groups.

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

- Methylsulfanyl (-SMe) vs. Methoxy (-OMe): Methylsulfanyl (Target, ) is less electron-donating than methoxy () due to sulfur’s lower electronegativity. This reduces resonance stabilization but increases lipophilicity, enhancing membrane permeability in bioactive compounds .

Alkyl Chain Variations

- Branched vs. Linear Chains :

Physicochemical Properties

Molecular Weight and Solubility :

Thermal Stability :

- Sulfur-containing compounds (Target, ) may oxidize under high temperatures, whereas sulfonyl derivatives () are more stable .

Q & A

Q. Can the methylsulfanyl group be replaced to modulate toxicity?

- Sulfone Analog Synthesis : Oxidize SCH to SOCH using mCPBA. Sulfone derivatives show reduced cytotoxicity (HeLa IC = 12.4 µM) but improved solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.